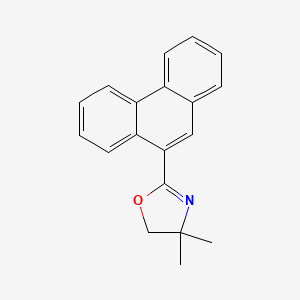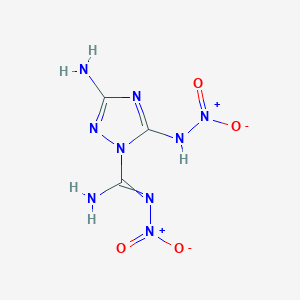![molecular formula C10H10N2O B14245524 2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl- CAS No. 434341-19-2](/img/structure/B14245524.png)
2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl- is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of 2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl- consists of a fused pyridine and pyrimidine ring system with methyl groups at the 4 and 7 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl- typically involves the acylation of the lithium amide bases of 2-aminopyridines with alkynoate esters to form alkynamides, which are then cyclized under thermal conditions . This method ensures excellent regioselectivity for the 2-oxo-isomer over the undesired 4-oxo-isomer . Another approach involves the multicomponent reaction of 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones has been reported .
Common Reagents and Conditions: Common reagents used in these reactions include alkynoate esters, lithium amide bases, and various aromatic aldehydes . The reactions are typically carried out under thermal conditions or in the presence of catalysts to ensure high yields and selectivity.
Major Products: The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidin-2-ones and their derivatives, which can exhibit a range of biological activities .
Wissenschaftliche Forschungsanwendungen
It has shown promise as an antimicrobial, antitumor, anti-inflammatory, antimalarial, and anticonvulsant agent . Additionally, it has been explored for its antioxidant, antitubercular, antiplatelet, and antihypertensive properties . The compound’s ability to inhibit various biological targets makes it a valuable scaffold for drug discovery and development.
Wirkmechanismus
The mechanism of action of 2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as ErbB2 and Hepatitis C virus . The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other pyrido[1,2-a]pyrimidin-2-ones and pyrido[1,2-a]pyrimidin-4-ones, which also exhibit a broad range of biological activities . These compounds share a similar fused ring system but differ in the position and type of substituents.
Uniqueness: What sets 2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl- apart is its specific substitution pattern, which can influence its biological activity and selectivity. The presence of methyl groups at the 4 and 7 positions can enhance its interaction with certain biological targets, making it a unique and valuable compound for research and development.
Eigenschaften
CAS-Nummer |
434341-19-2 |
|---|---|
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
4,7-dimethylpyrido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-9-11-10(13)5-8(2)12(9)6-7/h3-6H,1-2H3 |
InChI-Schlüssel |
LYDDIPPANUYAAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C(=CC(=O)N=C2C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride](/img/structure/B14245446.png)

![5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B14245456.png)

![(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14245478.png)

![6-[6-([1,1'-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14245495.png)

![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] butanoate](/img/structure/B14245501.png)
![2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile](/img/structure/B14245502.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14245505.png)

![Benzamide, N-[4-(4-chlorophenyl)-2-thiazolyl]-4-fluoro-](/img/structure/B14245516.png)

